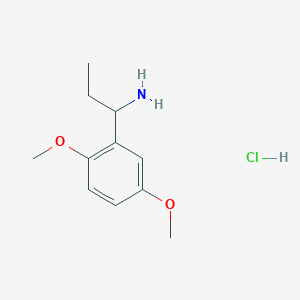
1-(2,5-Dimethoxyphenyl)propan-1-amine hydrochloride
Übersicht
Beschreibung
1-(2,5-Dimethoxyphenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H18ClNO2 and its molecular weight is 231.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2,5-Dimethoxyphenyl)propan-1-amine hydrochloride, often referred to as DMPPA, is a compound of significant interest in pharmacological research due to its structural similarities to known psychoactive substances. This article explores the biological activity of DMPPA, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
DMPPA has a molecular formula of CHClNO, characterized by a propan-1-amine backbone linked to a 2,5-dimethoxyphenyl group. The presence of two methoxy groups on the phenyl ring enhances its chemical reactivity and biological activity, making it a candidate for various pharmacological investigations.
Research suggests that DMPPA may interact with serotonin (5-HT) and dopamine receptors, potentially influencing mood and cognitive functions. Similar compounds have shown psychoactive properties due to their ability to modulate neurotransmitter release and receptor activity . Notably, studies indicate that DMPPA might exhibit agonistic activity at specific serotonin receptor subtypes, particularly the 5-HT receptor, which is implicated in mood regulation and psychotropic effects .
Biological Activity Overview
The biological activity of DMPPA can be summarized as follows:
| Activity | Description |
|---|---|
| Serotonin Receptor Interaction | Potential agonistic effects on 5-HT receptors may influence mood and cognition. |
| Dopamine Receptor Interaction | Possible modulation of dopaminergic pathways affecting reward and pleasure. |
| Psychoactive Properties | Structural similarities to known psychedelics suggest potential psychoactivity. |
Neurotransmitter Interaction Studies
Recent studies have focused on the interaction of DMPPA with serotonin receptors. For instance, computational models have predicted its binding affinity for various receptor subtypes, indicating that modifications in the molecular structure can significantly impact receptor engagement and subsequent biological effects .
Comparative Analysis with Similar Compounds
DMPPA shares structural features with other phenethylamines known for their psychoactive effects. A comparative analysis highlights the unique properties of DMPPA:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2,5-Dimethoxyamphetamine (DMA) | One methoxy group less than DMPPA | Known psychoactive effects |
| 1-(4-Bromo-2,5-dimethoxyphenyl)propan-2-amine | Contains bromine enhancing reactivity | Exhibits significant receptor activity |
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-10(12)9-7-8(13-2)5-6-11(9)14-3;/h5-7,10H,4,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMMGSIWUCCNJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















